molecular formula C27H20O13 B1255604 Epitheaflagallin 3-O-gallate CAS No. 102067-92-5

Epitheaflagallin 3-O-gallate

Cat. No.: B1255604
CAS No.: 102067-92-5
M. Wt: 552.4 g/mol
InChI Key: CMGRMMSVGCHWOK-FQRUVTKNSA-N
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Mechanism of Action

Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea extract . It exhibits versatile physiological functions both in vivo and in vitro .

Target of Action

The primary targets of ETFGg are matrix metalloproteases (MMPs) , specifically MMP-1 and MMP-3 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.

Mode of Action

ETFGg interacts with its targets, MMP-1 and MMP-3, by inhibiting their activity and synthesis . This interaction results in the suppression of the degradation of the extracellular matrix, thereby affecting various physiological processes.

Biochemical Pathways

The inhibition of MMPs by ETFGg affects several biochemical pathways. It exhibits antioxidative activity, inhibits pancreatic lipase, and inhibits Streptococcus sorbinus glycosyltransferase . These actions result in a variety of downstream effects, including the potential for anti-obesity and anti-periodontal disease activities .

Result of Action

The molecular and cellular effects of ETFGg’s action include antioxidative activity, inhibition of pancreatic lipase, and inhibition of Streptococcus sorbinus glycosyltransferase . These effects could potentially lead to anti-obesity and anti-periodontal disease activities .

Action Environment

The action, efficacy, and stability of ETFGg can be influenced by various environmental factors. For instance, the presence of gallic acid in green tea extract can enhance the enzymatic synthesis of ETFGg . Additionally, the physiological environment, such as pH and temperature, may also affect the stability and activity of ETFGg.

Biochemical Analysis

Biochemical Properties

Epitheaflagallin 3-O-gallate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including pancreatic lipase, Streptococcus sorbinus glycosyltransferase, and matrix metalloprotease-1 and -3 . The nature of these interactions involves inhibition of enzyme activity, which contributes to its potential antiobesity and antiperiodontal disease activities . Docking simulations have confirmed these inhibitory effects, suggesting that this compound binds effectively to its target enzymes or noncatalytic proteins .

Cellular Effects

This compound influences various cellular processes. It exhibits antioxidative activity, which helps in reducing oxidative stress within cells . Additionally, it inhibits the activity of matrix metalloprotease-1 and -3, which are involved in the degradation of extracellular matrix components . This inhibition can lead to reduced inflammation and tissue damage, particularly in periodontal tissues . Furthermore, this compound has been shown to inhibit pancreatic lipase, which plays a role in lipid metabolism and can contribute to antiobesity effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. It binds to the active sites of enzymes such as pancreatic lipase and matrix metalloprotease-1 and -3, inhibiting their activity . This binding is facilitated by the compound’s structure, which allows it to fit into the enzyme’s active site and block substrate access . Additionally, this compound may influence gene expression related to oxidative stress and inflammation, further contributing to its physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antioxidative and enzyme inhibitory effects in vitro, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidative activity and enzyme inhibition without significant adverse effects . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or even decreases . Toxic or adverse effects have been observed at very high doses, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pancreatic lipase and matrix metalloprotease-1 and -3, influencing metabolic flux and metabolite levels . The compound’s antioxidative properties also play a role in modulating oxidative stress pathways, contributing to its overall physiological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical structure, which allows it to interact with lipid membranes and other cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . It is often found in the cytoplasm and may localize to organelles such as mitochondria, where it can exert antioxidative effects . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes .

Chemical Reactions Analysis

Properties

CAS No.

102067-92-5

Molecular Formula

C27H20O13

Molecular Weight

552.4 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35)/t20-,26-/m1/s1

InChI Key

CMGRMMSVGCHWOK-FQRUVTKNSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=CC(=C(C(=C4C(=O)C(=C3)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=CC(=C(C(=C4C(=O)C(=C3)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

melting_point

218 - 220 °C

physical_description

Solid

Synonyms

epitheaflagallin 3-O-gallate
ETFGg compound

Origin of Product

United States
Customer
Q & A

Q1: What are the potential health benefits of Epitheaflagallin 3-O-gallate (ETFGg)?

A1: Research suggests ETFGg displays several promising physiological functions. It exhibits:

  • Antioxidative activity: ETFGg can neutralize harmful free radicals. []
  • Pancreatic lipase inhibition: This suggests potential anti-obesity effects by interfering with fat digestion. []
  • Streptococcus sorbinus glycosyltransferase inhibition: This may have implications for managing blood sugar levels. []
  • Matrix metalloproteinase (MMP) inhibition: ETFGg inhibits MMP-1, MMP-3, and MT1-MMP activity, pointing to potential anti-periodontal disease and anti-cancer applications. [, ]

Q2: How does this compound (ETFGg) exert its inhibitory effects at the molecular level?

A: While the exact mechanisms are still under investigation, docking simulations indicate that ETFGg's inhibitory effects stem from its ability to directly interact with its target enzymes or non-catalytic proteins. This binding interaction disrupts the normal function of the target, leading to the observed inhibitory effects. [] For example, in the case of MT1-MMP, ETFGg directly inhibits its activity, consequently hindering the activation of MMP-2, a key player in angiogenesis and tumor progression. []

Q3: Are there any ongoing research efforts to develop this compound (ETFGg) for therapeutic applications?

A: While research is still in its early stages, studies are exploring the potential of ETFGg as a therapeutic agent, particularly for anti-cancer treatments. [] Further investigations are crucial to fully understand its mechanisms of action, safety profile, and potential for clinical use.

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